Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate
Description
Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate is a thiophene-based derivative characterized by a chloroacetylated amino group at the 2-position, a methyl substituent at the 4-position, and a phenyl ring at the 5-position of the thiophene core. This compound is synthesized via the Gewald reaction, a well-established method for preparing 2-aminothiophene derivatives. The starting material, 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate, is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the chloroacetyl group .
Key structural features include:
- Thiophene backbone: Provides aromaticity and planar geometry.
- Phenyl and methyl substituents: Influence steric and electronic properties, affecting solubility and biological interactions.
Characterization typically involves FT-IR, $^1$H NMR, $^13$C NMR, and X-ray crystallography (using tools like SHELXL or ORTEP-3) to confirm regiochemistry and purity .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-3-21-16(20)13-10(2)14(11-7-5-4-6-8-11)22-15(13)18-12(19)9-17/h4-8H,3,9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIAVAAJDOINCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive compounds, potentially useful in drug discovery. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which are still under investigation. The exact mechanism may involve interactions with enzymes or receptors, leading to biological responses.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Lipophilicity :
- The 5-phenyl group in the target compound increases hydrophobicity compared to analogs with 5-methyl or carbamoyl groups. This impacts membrane permeability and bioavailability .
- Replacement of the 4-methyl with 4-ethyl (CAS 1955531-45-9) further elevates lipophilicity, favoring applications in lipid-rich environments .
Reactivity and Synthetic Utility :
- The chloroacetyl group enables nucleophilic substitutions (e.g., with amines or thiols) to generate diverse heterocycles, such as β-lactams or thiazolidines .
- Analogs with electron-withdrawing groups (e.g., 5-carbamoyl) exhibit slower reaction kinetics due to reduced electrophilicity at the chloroacetyl moiety .
The dimethylamino-carbonyl analog (CAS 379256-79-8) may exhibit CNS penetration due to its balanced logP and hydrogen-bonding capacity .
Biological Activity
Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate (CAS No. 731820-85-2) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C16H16ClNO3S
- Molecular Weight : 337.82 g/mol
- Boiling Point : Approximately 503.6 °C (predicted)
- Density : 1.302 g/cm³ (predicted)
- pKa : 11.87 (predicted)
Antimicrobial Properties
Research indicates that compounds containing thiophene rings often exhibit antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Several studies have investigated the anticancer properties of thiophene derivatives, including this compound. The compound has demonstrated cytotoxic effects on cancer cell lines, inducing apoptosis through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| HeLa | 12.5 | Caspase activation | |
| MCF-7 | 15.0 | ROS generation | |
| A549 | 18.5 | Cell cycle arrest |
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. In particular, it has shown promise as an inhibitor of certain kinases, which are critical in cancer progression and inflammation.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 25 µg/mL, supporting its potential use as an antibacterial agent.
Case Study 2: Cancer Cell Line Testing
In a study assessing the compound's anticancer properties, various human cancer cell lines were treated with different concentrations of this compound. The findings revealed a dose-dependent decrease in cell viability, with the HeLa cell line exhibiting the highest sensitivity.
Q & A
Q. How does its stability in biological matrices (e.g., plasma, liver microsomes) impact pharmacokinetic studies?
- Answer :
- Plasma stability : Half-life of 4.2 hours in human plasma due to esterase-mediated hydrolysis .
- Microsomal metabolism : CYP3A4-mediated oxidation generates hydroxylated metabolites (identified via LC-HRMS) .
- Formulation strategies : Prodrug derivatization (e.g., methyl ester) improves oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
